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molecular formula C16H12INO2 B3064117 6-Iodo-4'-methylaminoflavone CAS No. 871101-30-3

6-Iodo-4'-methylaminoflavone

Cat. No. B3064117
M. Wt: 377.18 g/mol
InChI Key: QIZWRTNISFPGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08192717B2

Procedure details

A chloroform solution of iodine (1.5 ml, 1 M) was added to a chloroform solution (20 ml) that contained compound 8 (100 mg, 0.185 mmol) at room temperature. The obtained mixture was reacted at room temperature for 10 minutes, and a saturated sodium bisulfite aqueous solution (15 ml) was then added thereto, so as to terminate the reaction. The chloroform layer was separated, and it was then dried over sodium sulfate. Thereafter, the solvent was distilled away under reduced pressure, and the residue was then subjected to silica gel column chromatography using ethyl acetate/hexane (1/2) as an elution solvent, so as to obtain a product of interest, 6-iodo-4′-methylaminoflavone (compound 10). Yield: 20 mg (yield constant: 28.7%) 1H NMR (300 MHz, CDCl3) δ8.53 (s, 1H), 7.90 (d, J=9.0 Hz, 1H), 7.75 (d, J=8.4 Hz, 2H), 7.28 (d, J=10.8 Hz, 1H), 6.64-6.69 (m, 3H), 4.15 (s, 1H), 2.93 (s, 3H). MS m/z 377 (M+).
Name
compound 8
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1]I.C([Sn](CCCC)(CCCC)[C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[O:14][C:13]([C:18]1[CH:23]=[CH:22][C:21]([NH:24][CH3:25])=[CH:20][CH:19]=1)=[CH:12][C:11]2=[O:26])CCC.S(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[I:1][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[O:14][C:13]([C:18]1[CH:23]=[CH:22][C:21]([NH:24][CH3:25])=[CH:20][CH:19]=1)=[CH:12][C:11]2=[O:26] |f:2.3|

Inputs

Step One
Name
compound 8
Quantity
100 mg
Type
reactant
Smiles
C(CCC)[Sn](C=1C=C2C(C=C(OC2=CC1)C1=CC=C(C=C1)NC)=O)(CCCC)CCCC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The obtained mixture was reacted at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
so as to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The chloroform layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
it was then dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled away under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C(C=C(OC2=CC1)C1=CC=C(C=C1)NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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